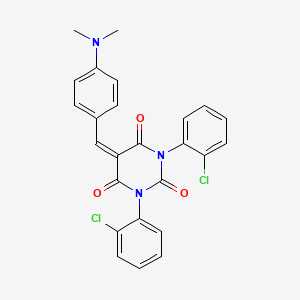
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a useful research compound. Its molecular formula is C25H19Cl2N3O3 and its molecular weight is 480.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (CAS: 1023856-94-1) is a synthetic compound with a complex structure that has garnered attention in pharmacological research. Its unique chemical properties suggest potential biological activities that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H19Cl2N3O3, with a molecular weight of 480.34 g/mol. The compound features two chlorophenyl groups and a dimethylaminophenyl moiety linked through a methylene bridge, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C25H19Cl2N3O3 |
| Molecular Weight | 480.34 g/mol |
| CAS Number | 1023856-94-1 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biochemical pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study by Pendergrass et al. (2020) demonstrated that compounds structurally related to this diazaperhydroine exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism: Induction of apoptosis and inhibition of proliferation.
- IC50 Values: Ranged from 5 to 15 µM depending on the cell line.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 50 µg/mL for S. aureus and 100 µg/mL for E. coli .
Antimicrobial Activity Summary:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific biological contexts:
- Study on Cancer Cell Lines : A detailed examination revealed that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure, with flow cytometry confirming increased apoptosis rates compared to control groups .
- Antimicrobial Testing : In a comparative study of various compounds, this diazaperhydroine derivative was shown to enhance the efficacy of traditional antibiotics when used in combination therapies against resistant bacterial strains .
Mechanistic Insights
Molecular docking studies suggest that the compound may interact with key enzymes involved in tumor growth and proliferation, such as topoisomerases and kinases. These interactions could inhibit their activity, leading to reduced cell division rates in cancerous cells . Additionally, its ability to penetrate cellular membranes efficiently may enhance its bioavailability and therapeutic potential.
属性
IUPAC Name |
1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFNHZFWVUTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














